[1,1'-Biphenyl]-3,3'-diol
Overview
Description
1,1'-Biphenyl]-3,3'-diol, also known as BPD, is a diol compound that is widely used in many scientific fields. It is an important intermediate in the synthesis of various organic compounds, and its unique properties make it an attractive candidate for various scientific applications. BPD has a wide range of uses, including in the synthesis of polymers, in the production of pharmaceuticals, and in the development of new materials.
Scientific Research Applications
Electrochromic Systems
[1,1'-Biphenyl]-3,3'-diol derivatives have been explored for their applications in electrochromic systems. Ishigaki et al. (2011) studied biphenyl-2,2'-diylbis(diarylmethanol)s, precursors of unsymmetric biphenylic dications, which exhibit unique tricolor electrochromism with a hysteretic pattern of color change (Ishigaki et al., 2011).
Antioxidant Properties
Lucarini et al. (2001) conducted a thermochemical and kinetic study on a bisphenol antioxidant structurally related to [1,1'-Biphenyl]-3,3'-diol, highlighting its moderate efficiency as an antioxidant and polymerization inhibitor (Lucarini et al., 2001).
Chirality Probes
Scafato and Superchi (2010) utilized a biphenyl moiety as a chirality probe in determining the absolute configuration of aliphatic, non-chromophoric diols. This approach is straightforward and reliable for various diols (Scafato & Superchi, 2010).
Asymmetric Catalysis
Superchi et al. (2001) developed a method to assign the absolute configuration of diols using their biphenyldioxolanes, which is quick, simple, and reliable (Superchi et al., 2001).
Molecular Structure Determination
Superchi, Donnoli, and Rosini (1999) demonstrated how the chirality of diols allows for an unambiguous assignment of their absolute configuration using biphenyl boronates (Superchi, Donnoli, & Rosini, 1999).
Enantioselective Synthesis
Soki, Neudörfl, and Goldfuss (2005) synthesized a new chiral diol BISFOL, derived from biphenyl, which showed potential in catalyzing enantioselective additions to aldehydes (Soki, Neudörfl, & Goldfuss, 2005).
Magnetic Properties in Complexes
Filkale and Gangwar (2020) explored the synthesis and magnetic properties of new trinuclear Copper(II) complexes using biphenol-based dinucleating ligands (Filkale & Gangwar, 2020).
Metathesis Catalysts
Alexander et al. (2000) synthesized molybdenum imido alkylidene complexes containing [1,1'-Biphenyl]-3,3'-diolates, whichacted as catalysts for enantioselective olefin metathesis reactions (Alexander et al., 2000).
Hetero-Diels-Alder Reactions
Unni, Takenaka, Yamamoto, and Rawal (2005) reported that axially chiral 1,1'-biaryl-2,2'-dimethanol, a family of diols, are effective catalysts for enantioselective hetero-Diels-Alder reactions, functioning similarly to Lewis acids (Unni et al., 2005).
Optical Purity in Chemistry
Taniguchi, Hata, and Uemura (1999) achieved enantiomerically pure cyclic trans-1,2-diols by intramolecular pinacol coupling of planar chiral mono-Cr(CO)3 complexes of biaryls, which are vital for determining optical purity (Taniguchi, Hata, & Uemura, 1999).
Pharmaceutical and Electronic Material Synthesis
Martı́nez-Martı́nez et al. (2017) used a templated C–H bond–breaking approach to transform simple arene feedstocks, including biphenyl, into multi-iodoarenes, which are crucial precursors for high-impact transformations in pharmaceutical and electronic materials (Martı́nez-Martı́nez et al., 2017).
Coordination Chemistry
Ainscough, Brodie, McLachlan, and Brown (1983) studied the interaction of [1,1'-Biphenyl]-2,2'-diol with iron(III), revealing insights into coordination chemistry and molecular structure through X-ray diffraction techniques (Ainscough et al., 1983).
Conformational Analysis
Coluccini, Mazzanti, and Pasini (2010) developed tetraamidic homochiral macrocycles featuring 1,1'-binaphthyl-2,2'-diol derivatives. These compounds served as probes for studying the helical conformation of macrocycles in solution, combining techniques like NMR and CD spectroscopy with computational modeling (Coluccini, Mazzanti, & Pasini, 2010).
properties
IUPAC Name |
3-(3-hydroxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQSBJKDSWXLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031446 | |
Record name | 3,3'-Biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,3'-diol | |
CAS RN |
612-76-0, 68334-50-9 | |
Record name | 3,3′-Dihydroxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Biphenyldiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-ar,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068334509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-ar,3-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-Biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-biphenyl]diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-Biphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-BIPHENYLDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37VMX949P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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